N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide
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Overview
Description
N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a complex structure that incorporates multiple heterocyclic rings, making it a subject of interest in various fields of scientific research. Its unique molecular configuration allows it to engage in diverse chemical reactions and find applications in multiple disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the 1,3-thiazole ring: : This step is achieved through a cyclization reaction involving suitable precursors like thioureas and α-haloketones under basic conditions.
Attachment of the sulfamoyl group: : The sulfamoyl group is introduced using sulfamoyl chlorides or sulfonamides, usually under mild acidic or basic conditions.
Formation of the 1H-pyrazole ring: : This involves a condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Linking the thiophene ring: : The thiophene moiety is generally introduced via Suzuki or Heck coupling reactions, facilitated by palladium catalysts under an inert atmosphere.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes involves streamlining these steps to enhance efficiency and yield. Optimized conditions such as temperature control, solvent selection, and catalyst usage are pivotal.
Chemical Reactions Analysis
Types of Reactions
This compound is versatile and can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce hydroxyl or carbonyl groups, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : It can be reduced to modify certain functional groups, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitutions can modify specific positions on the heterocyclic rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenated reagents, often in the presence of a base or acid catalyst.
Major Products
Oxidation products: : Alcohols, ketones.
Reduction products: : Amines, alkanes.
Substitution products: : Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide finds applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of advanced materials and as a building block in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular targets: : Enzymes, receptors, and nucleic acids.
Pathways involved: : Modulation of enzymatic activity, receptor binding, and interference with nucleic acid processes.
Comparison with Similar Compounds
Compared to other similar compounds, N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of structural elements, providing distinct reactivity and application potential.
Similar Compounds
N-(5-{[2-(1H-imidazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide: : Similar in structure but with an imidazole ring.
N-(5-{[2-(1H-pyrrolyl-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide: : Features a pyrrole ring instead of a pyrazole ring.
This uniqueness often translates to varying degrees of biological activity and chemical reactivity, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
N-[5-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S3/c1-10(20)18-14-15-8-13(24-14)25(21,22)17-7-12(11-3-6-23-9-11)19-5-2-4-16-19/h2-6,8-9,12,17H,7H2,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWGSCQXXHMFHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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